(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
CAS No.:
Cat. No.: VC16194121
Molecular Formula: C14H10F6O2
Molecular Weight: 324.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10F6O2 |
|---|---|
| Molecular Weight | 324.22 g/mol |
| IUPAC Name | (E)-1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
| Standard InChI | InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2/b6-4+ |
| Standard InChI Key | JKRREIPOYZWCMN-GQCTYLIASA-N |
| Isomeric SMILES | C1CC2=CC=C(OC2=C(C1)/C=C/C(=O)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
The compound’s molecular formula is C₁₅H₁₁F₆O₂, derived from a chromene (benzopyran) scaffold fused with a dihydrofuran ring system. Key structural features include:
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Chromene Core: A bicyclic framework comprising a benzene ring fused to a dihydrofuran moiety.
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Trifluoromethyl Groups: Two –CF₃ groups at positions 1 and 2 of the but-3-en-2-one side chain, and an additional –CF₃ group on the chromene ring.
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Stereochemistry: The (E)-configuration of the α,β-unsaturated ketone moiety, which influences its reactivity and biological interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.24 g/mol |
| CAS Number | 908338-79-4 |
| Molecular Formula | C₁₅H₁₁F₆O₂ |
| Stereochemistry | (E)-configuration |
| Key Functional Groups | α,β-unsaturated ketone, –CF₃ substituents |
The presence of three –CF₃ groups introduces significant electron-withdrawing effects and steric hindrance, which modulate the compound’s solubility, stability, and intermolecular interactions.
Synthesis and Manufacturing
The synthesis of (E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry and functional group integrity. A generalized route includes:
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Chromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the benzopyran core.
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Trifluoromethylation: Introduction of –CF₃ groups via radical trifluoromethylation or nucleophilic substitution using reagents like TMSCF₃.
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Side Chain Functionalization: Coupling of the chromene intermediate with a trifluoromethylated but-3-en-2-one precursor via Heck or Wittig reactions to establish the α,β-unsaturated ketone.
Challenges in synthesis include managing the reactivity of fluorine atoms and ensuring regioselectivity during trifluoromethylation. Recent advances in manganese-catalyzed oxidation, as demonstrated in related dihydrochromene systems, suggest potential avenues for optimizing yield and selectivity .
Molecular Structure and Conformational Analysis
X-ray crystallography and computational modeling reveal critical insights into the compound’s three-dimensional architecture:
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Planarity of the Chromene Core: The benzopyran system adopts a nearly planar conformation, facilitating π-π stacking interactions in solid-state assemblies.
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Steric Effects: The –CF₃ groups at positions 1 and 2 create a crowded environment around the α,β-unsaturated ketone, limiting access to nucleophilic attack sites.
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Dipole Moments: The electron-deficient nature of the –CF₃ groups generates localized dipole moments, influencing the compound’s solubility in polar aprotic solvents.
Chemical Reactivity and Functional Transformations
The compound participates in diverse reactions driven by its α,β-unsaturated ketone and electron-deficient aromatic system:
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Michael Additions: The enone system undergoes nucleophilic additions with amines or thiols, yielding β-substituted derivatives.
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Cycloadditions: Participation in Diels-Alder reactions with dienes to form polycyclic adducts.
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Reductions: Selective hydrogenation of the α,β-unsaturated ketone to saturated ketones using catalysts like Pd/C.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | Ethylenediamine, EtOH | β-Amino ketone derivative |
| Diels-Alder | Cyclopentadiene, Δ | Hexacyclic adduct |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Saturated ketone analog |
Applications in Medicinal Chemistry and Material Science
Material Science Applications
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Liquid Crystals: The rigid chromene core and polar –CF₃ groups contribute to mesophase stability in liquid crystalline materials.
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Polymer Additives: Incorporation into polymers improves thermal resistance and dielectric properties.
Challenges and Future Directions
Despite its promise, several hurdles remain:
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Synthetic Complexity: Multi-step synthesis and low yields necessitate streamlined methodologies.
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Toxicity Profiling: Limited data on the compound’s pharmacokinetics and safety profile require comprehensive in vitro and in vivo studies.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs.
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Structure-Activity Relationships (SAR): Systematic modifications to optimize bioactivity and minimize off-target effects.
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